Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
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Overview
Description
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, potentially converting the compound into a more saturated form.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated analogs of the compound.
Scientific Research Applications
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: This compound shares the pyrrole ring but lacks the fused pyran ring.
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but differ in the position and nature of substituents.
Uniqueness
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-12-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
GKALJTIARVXLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC2OC1)C(=O)O |
Origin of Product |
United States |
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